2-(4-Cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 1338718-13-0
Cat. No.: VC5711550
Molecular Formula: C15H20BFO2
Molecular Weight: 262.13
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1338718-13-0 |
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Molecular Formula | C15H20BFO2 |
Molecular Weight | 262.13 |
IUPAC Name | 2-(4-cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Standard InChI | InChI=1S/C15H20BFO2/c1-14(2)15(3,4)19-16(18-14)12-8-7-11(9-13(12)17)10-5-6-10/h7-10H,5-6H2,1-4H3 |
Standard InChI Key | IYLLOGWYTRFRSF-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3CC3)F |
Introduction
Structural Characteristics and Molecular Identity
The molecular formula of 2-(4-cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is C₁₅H₂₀BFO₂, with a molecular weight of 262.13 g/mol . Its structure comprises three distinct components:
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A 1,3,2-dioxaborolane ring (a five-membered boron-containing heterocycle).
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A 2-fluoro-4-cyclopropylphenyl group attached to the boron atom.
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Two geminal tetramethyl groups on the dioxaborolane ring, enhancing steric protection and stability .
Key Structural Data
Property | Value | Source |
---|---|---|
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3CC3)F | |
InChI Key | CTOWMHPHENZDLU-UHFFFAOYSA-N | |
Rotatable Bond Count | 2 | |
Hydrogen Bond Acceptors | 2 |
The dioxaborolane ring adopts a planar conformation, with boron in a trigonal planar geometry. The tetramethyl groups at the 4,5-positions impose steric hindrance, reducing susceptibility to hydrolysis—a common limitation of boronic acids . The cyclopropyl group introduces strain, potentially influencing reactivity in cross-coupling reactions .
Synthesis and Reaction Chemistry
Synthetic Pathways
While detailed protocols are proprietary, general synthesis involves:
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Borylation of halogenated precursors: A 4-cyclopropyl-2-fluorophenyl halide (e.g., bromide) undergoes Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst .
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Cyclocondensation: The intermediate boronic acid reacts with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions to form the dioxaborolane ring .
Representative Reaction Conditions
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Temperature: 80–100°C
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Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄
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Solvent: Tetrahydrofuran (THF) or 1,4-dioxane
Reactivity Profile
The compound participates in Suzuki-Miyaura cross-coupling reactions, leveraging the boron-aryl bond to form biaryl structures. Key reactivity traits include:
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Chemoselectivity: The electron-withdrawing fluorine atom ortho to boron directs coupling to electron-rich aryl partners .
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Stability: The tetramethyl groups mitigate protodeboronation, a common side reaction in less hindered boronic esters.
Physicochemical Properties
Experimental and predicted physicochemical data are summarized below:
Property | Value | Method/Source |
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LogP (Partition Coeff.) | 3.00–4.73 | Calculated |
Polar Surface Area | 18 Ų | Computational |
Melting Point | Not reported | – |
Boiling Point | Not reported | – |
The LogP range (3.00–4.73) indicates moderate lipophilicity, suggesting compatibility with lipid membranes in drug delivery applications . The low polar surface area (18 Ų) correlates with potential blood-brain barrier permeability, though in vivo studies are lacking .
Applications in Research and Industry
Pharmaceutical Intermediates
As a boronic ester, this compound serves as a stable precursor to boronic acids in API synthesis. Notable examples include:
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Protease inhibitors: Boron-containing drugs (e.g., bortezomib) leverage boron’s reversible binding to catalytic serine residues.
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Antibacterial agents: Boron’s affinity for bacterial cell wall components is under exploration.
Material Science
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Organic electronics: Boron-doped polycyclic aromatics exhibit tunable optoelectronic properties for OLEDs.
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Supramolecular catalysts: Boronic esters act as Lewis acid catalysts in asymmetric synthesis .
Challenges and Future Directions
Despite its promise, critical gaps persist:
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Biological Data: No published studies on toxicity, pharmacokinetics, or target engagement .
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Scalability: Limited supplier data suggest small-scale availability (mg–g quantities) .
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Structural Variants: Derivatives with alternative substituents (e.g., trifluoromethyl) remain unexplored.
Priority Research Areas
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In vitro screening against cancer cell lines and microbial panels.
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Crystallographic studies to elucidate boron’s coordination geometry.
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Process optimization for cost-effective bulk synthesis.
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